molecular formula C20H21N3O3S B2925403 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 681265-22-5

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No. B2925403
CAS RN: 681265-22-5
M. Wt: 383.47
InChI Key: HOBZLOVWGLCNRK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring and a naphthamide moiety. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing three carbon atoms and two nitrogen atoms . Naphthamide is derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazole ring and a naphthamide group. The tert-butyl group and the dioxido group would likely add steric bulk and polarity to the molecule, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the tert-butyl group could increase the compound’s hydrophobicity, while the dioxido group could increase its reactivity .

Scientific Research Applications

Molecular Interaction Studies

Research on compounds like 3(5)-(4-tert-butylphenyl)-5(3)-(naphthalene-2-yl)-1H-pyrazole shows the importance of molecular interactions, such as hydrogen bonding, in forming stable molecular dimers. These interactions can be crucial for understanding the behavior of similar compounds in various environments, including biological systems. The study by Zheng, Wang, and Fan (2010) on the cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers emphasizes the role of these interactions in the dimerization process in solution, highlighting the compound's potential applications in studying molecular recognition and self-assembly processes (Zheng, Wang, & Fan, 2010).

Synthesis and Catalysis

The comparative study on the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles by Martins et al. (2012) demonstrates the compound's relevance in synthetic chemistry. It explores how different reaction conditions affect the synthesis of pyrazole derivatives, which is critical for developing efficient synthetic pathways for related compounds (Martins et al., 2012).

Antimicrobial and Anti-proliferative Activities

Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, evaluating their antimicrobial and antiproliferative activities. Such studies are pivotal for discovering new therapeutic agents, suggesting potential research applications of similar compounds in drug discovery and development (Mansour et al., 2020).

Corrosion Inhibition

The application of quinoxaline derivatives, including similar pyrazole-containing compounds, as corrosion inhibitors for metals in acidic media, has been explored by Saraswat and Yadav (2020). This research signifies the potential of such compounds in industrial applications, particularly in protecting metal surfaces from corrosion (Saraswat & Yadav, 2020).

Anti-Inflammatory Properties

Lacerda et al. (2012) discovered novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. This indicates the potential of related compounds in developing new anti-inflammatory drugs (Lacerda et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have been studied for their biological activity, including their use as anti-inflammatory, antibacterial, and antitumor agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-20(2,3)23-18(16-11-27(25,26)12-17(16)22-23)21-19(24)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBZLOVWGLCNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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